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An In-depth Guide for Researchers and Drug Development Professionals

The development of the alpha-1A adrenoceptor antagonist Upidosin, initially under
investigation by Recordati S.p.A. for urogenital diseases, has been discontinued. While specific
details surrounding the cessation of its development are not extensively publicized, this guide
provides a comprehensive overview of the available information and, by extension, analyzes a
more thoroughly documented case of a developmental pivot in a similarly named
investigational drug, BPS-804 (setrusumab), to offer valuable insights for the scientific
community.

Limited Information on the Discontinuation of Upidosin

Publicly available data on the discontinuation of Upidosin is sparse. It is confirmed that the
drug, an ADRAL antagonist, is no longer in development.[1] The reasons for this decision have
not been detailed in accessible clinical trial registries or company publications. Drug
development can be halted for a multitude of reasons, including but not limited to lack of
efficacy, unforeseen safety concerns, strategic business decisions, or difficulties in formulation
or manufacturing. Without specific disclosures from the developers, any analysis of the precise
factors leading to Upidosin's discontinuation remains speculative.

In contrast, the development journey of BPS-804 (setrusumab), a monoclonal antibody for
Osteogenesis Imperfecta (Ol), offers a well-documented case study of a significant clinical trial
setback and the subsequent strategic adjustments. Given the phonetic similarity and the
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detailed public data, this guide will now focus on the technical aspects of the BPS-804 program
as a pertinent example for researchers and drug development professionals.

Case Study: The Pivotal Setback in the
Development of BPS-804 (Setrusumab)

BPS-804, developed by Mereo BioPharma, is a fully humanized monoclonal antibody that
targets and inhibits sclerostin, a negative regulator of bone formation.[2][3][4][5] By blocking
sclerostin, BPS-804 is intended to increase the activity of osteoblasts, the cells that form new
bone, thereby improving bone density and strength in individuals with Ol, a genetic disorder
characterized by brittle bones.

The ASTEROID Trial: A Primary Endpoint Missed

The pivotal Phase 2b ASTEROID study was designed to evaluate the efficacy and safety of
BPS-804 in adults with Ol. A key challenge in this trial was the selection of an appropriate
primary endpoint. The study utilized trabecular volumetric bone mineral density (Tb. vBMD) as
the primary measure of efficacy.

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.
o Patient Population: Approximately 120 adult patients with Osteogenesis Imperfecta.
« Intervention: Intravenous infusions of BPS-804 at doses of 2, 8, and 20 mg/kg or placebo.

e Primary Endpoint: Change from baseline in radial trabecular volumetric bone mineral density
(Th. vBMD) at 12 months, measured by high-resolution peripheral quantitative computed
tomography (HRpQCT).

e Secondary Endpoints: Changes in bone strength (failure load and stiffness) assessed by
finite element analysis, areal bone mineral density (aBMD) of the lumbar spine, and bone
turnover markers.
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Placebo/Reference L
Parameter BPS-804 (20 mgl/kg) G Significance
roup

Primary Endpoint

Change in Radial Th.

No significant change - Not Met

vBMD (12 months)
Secondary Endpoints
Mean Increase in
Failure Load (12 3.17% - Significant
months)
Mean Increase in S

) 3.19% - Significant
Stiffness (12 months)
Mean Increase in
Lumbar Spine aBMD 4% +1% p =0.038
(Day 141)
Bone Turnover
Markers (Day 43)
P1NP Increase 84% +6% p <0.001
P1CP Increase 53% +5% p =0.003
BSAP Increase 59% -13% p <0.001
OC Increase 44% -19% p =0.012
CTX-1 Decrease -44% -T% -

Data compiled from the ASTEROID and earlier Phase 2a trials.

The ASTEROID trial did not meet its primary endpoint of a significant change in Th. vBMD. This
outcome could have led to the discontinuation of the development program. However, a deeper
analysis of the secondary endpoints revealed a compelling picture of the drug's efficacy.
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Rationale for Continued Development Despite Primary
Endpoint Failure

Despite the failure to meet the primary endpoint, the development of BPS-804 is proceeding to
Phase 3. The decision was based on the following key observations:

 Statistically Significant Improvements in Bone Strength: The secondary endpoints measuring
bone strength, such as failure load and stiffness, showed significant positive effects in the
treatment groups.

o Positive Changes in Bone Mineral Density: Lumbar spine aBMD, a more traditional measure
of bone density, showed a statistically significant increase in the BPS-804 group compared to
the reference group.

» Favorable Bone Turnover Marker Profile: Treatment with BPS-804 led to a significant
increase in bone formation markers (PLNP, P1CP, BSAP, OC) and a decrease in a bone
resorption marker (CTX-1), indicating a net anabolic effect on bone.

 Inappropriate Primary Endpoint Selection: Expert opinion suggests that HRpQCT
parameters, such as Th. vBMD, are not highly responsive to most bone-active drugs and
may have been an inappropriate choice for the primary endpoint in this context.

o Favorable Safety Profile: BPS-804 was generally well-tolerated, with no major safety
concerns identified.

This body of evidence strongly suggested that BPS-804 has a beneficial effect on bone health
in patients with Ol, and the failure to meet the primary endpoint was likely a reflection of the
endpoint's limitations rather than the drug's lack of efficacy.

Visualizing the Path Forward: Signhaling Pathways and
Logical Frameworks

To better understand the scientific rationale and the decision-making process, the following
diagrams illustrate the mechanism of action of BPS-804 and the logical framework that guided
the continuation of its development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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